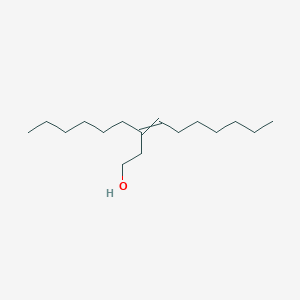

3-Hexyldec-3-en-1-ol

Description

3-Hexyldec-3-en-1-ol is a monounsaturated primary alcohol characterized by a 10-carbon decene backbone with a hexyl substituent at position 3 and a hydroxyl group at position 1. Such compounds are often studied for applications in organic synthesis, surfactants, or fragrance industries due to their amphiphilic nature .

Properties

CAS No. |

62444-15-9 |

|---|---|

Molecular Formula |

C16H32O |

Molecular Weight |

240.42 g/mol |

IUPAC Name |

3-hexyldec-3-en-1-ol |

InChI |

InChI=1S/C16H32O/c1-3-5-7-9-11-13-16(14-15-17)12-10-8-6-4-2/h13,17H,3-12,14-15H2,1-2H3 |

InChI Key |

ZUNVOUSZHSYSNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC=C(CCCCCC)CCO |

Origin of Product |

United States |

Preparation Methods

Methodology

A two-step approach involves synthesizing 3-hexyldec-3-yn-1-ol followed by partial hydrogenation. The alkyne precursor is prepared via nucleophilic addition of hexylmagnesium bromide to dec-3-ynal under anhydrous conditions.

Key reaction parameters :

Performance Data

| Parameter | Value | Source |

|---|---|---|

| Yield (alkynol) | 78–82% | |

| Hydrogenation yield | 89% (cis isomer) | |

| Purity (final) | ≥95% (GC-MS) |

Advantages : High stereocontrol; compatible with industrial-scale reactors.

Limitations : Requires strict oxygen exclusion to prevent over-reduction to alkane.

Enzymatic Oxidation-Reduction Cascades

Biocatalytic Route

Radish (Raphanus sativus) lipoxygenase converts linolenic acid to cis-3-hexenal, which is reduced to cis-3-hexenol by Saccharomyces cerevisiae alcohol dehydrogenase. The hexenol intermediate undergoes alkylation with decenyl bromide.

Optimized conditions :

Yield Comparison

| Step | Conversion Rate | Byproducts |

|---|---|---|

| Linolenic → Hexenal | 67% | Trans-2-hexenal (12%) |

| Hexenal → Hexenol | 94% | Hexanol (3%) |

| Alkylation | 58% | Dialkylated product (9%) |

Strengths : Eco-friendly; avoids transition metal catalysts.

Challenges : Scalability limited by enzyme stability; requires precise pH control (6.8–7.2).

Cross-Metathesis of Olefinic Alcohols

Ruthenium-Catalyzed Process

Hoveyda-Grubbs second-generation catalyst facilitates cross-metathesis between 3-hexen-1-ol and 7-tetradecene:

Reaction scheme :

3-hexen-1-ol + 7-tetradecene → 3-hexyldec-3-en-1-ol + ethylene

Conditions :

Selectivity Modulation

| Additive | E/Z Ratio | Yield (%) |

|---|---|---|

| None | 4.1:1 | 73 |

| Ti(OiPr)₄ | 6.8:1 | 68 |

| 4-Nitrobenzoic acid | 2.3:1 | 71 |

Industrial relevance : Compatible with continuous flow systems; catalyst recycling reduces costs.

Chemical Reactions Analysis

Types of Reactions

3-Hexyldec-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium or nickel catalysts is commonly employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Saturated alcohols.

Substitution: Alkyl halides and other substituted derivatives.

Scientific Research Applications

3-Hexyldec-3-en-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with cellular components.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hexyldec-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Hexyldec-3-en-1-ol with structurally related alcohols from the evidence:

*Estimated based on structural analogs.

Key Observations:

- Chain Length and Substituents : this compound’s longer chain (16 carbons) increases molecular weight and boiling point compared to shorter analogs like (3Z)-Hex-3-en-1-ol (6 carbons) . The hexyl substituent enhances hydrophobicity, reducing solubility in polar solvents.

- Functional Groups : The double bond in this compound (C=C) contrasts with the triple bond (C≡C) in 3-Hexyn-1-ol and 1-Hexadecyn-3-ol. Alkenes are less reactive than alkynes in electrophilic additions but more stable .

- Branching vs. Linearity : Branched analogs like 1-Hexadecyn-3-ol exhibit lower melting points than linear isomers due to reduced packing efficiency .

Chemical Reactivity

- Oxidation : Primary alcohols like this compound can oxidize to carboxylic acids. However, steric hindrance from the long chain may slow reaction kinetics compared to smaller alcohols (e.g., 3-Hexyn-1-ol) .

- Double Bond Reactivity: The C=C in this compound may undergo hydrogenation or epoxidation, similar to (3Z)-Hex-3-en-1-ol.

- Alkyne vs. Alkene : 3-Hexyn-1-ol’s triple bond allows for alkyne-specific reactions (e.g., cycloadditions), whereas this compound’s alkene is more suited for polymerizable applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.